
Nona-3,8-diyn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nona-3,8-diyn-2-ol is a chemical compound with the molecular formula C9H10O It is characterized by the presence of two triple bonds (diyn) and a hydroxyl group (ol) at the second carbon position This compound is part of the enynol family, which includes molecules with both alkene and alkyne functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of nona-3,8-diyn-2-ol typically involves the addition of a terminal alkyne to an aldehyde. One common method is the use of a BINOL-promoted asymmetric diacetylene addition to aldehydes . This method allows for the formation of chiral centers with high selectivity. The reaction conditions often include the use of a catalyst, such as BINOL, and the reaction is carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
Nona-3,8-diyn-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield nona-3,8-diyn-2-one, while reduction can produce nona-3,8-diene-2-ol.
Applications De Recherche Scientifique
Nona-3,8-diyn-2-ol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of nona-3,8-diyn-2-ol involves its interaction with molecular targets, such as enzymes and receptors. The compound’s triple bonds and hydroxyl group allow it to form strong interactions with these targets, potentially inhibiting their activity. The specific pathways involved depend on the application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Nona-3,5-diyn-2-ol
- Nona-3,7-diyn-2-ol
- Nona-3,6-diyn-2-ol
Uniqueness
Nona-3,8-diyn-2-ol is unique due to the position of its triple bonds and hydroxyl group. This specific arrangement allows for distinct reactivity and interactions compared to other similar compounds. Its ability to form stable intermediates and products makes it valuable in various chemical and biological applications.
Propriétés
Numéro CAS |
120544-95-8 |
|---|---|
Formule moléculaire |
C9H12O |
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
nona-3,8-diyn-2-ol |
InChI |
InChI=1S/C9H12O/c1-3-4-5-6-7-8-9(2)10/h1,9-10H,4-6H2,2H3 |
Clé InChI |
DKSGWXRCSCQVLO-UHFFFAOYSA-N |
SMILES canonique |
CC(C#CCCCC#C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


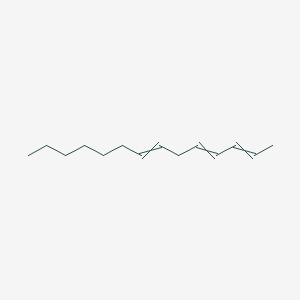
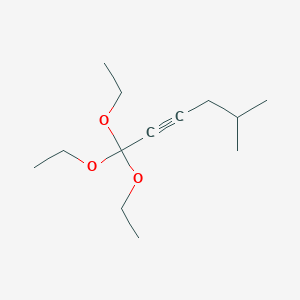



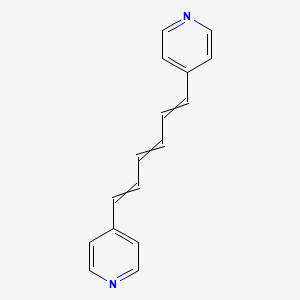
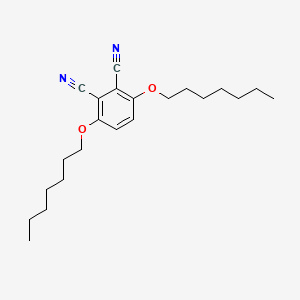
![6-[(2-nitroimidazol-1-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14293867.png)
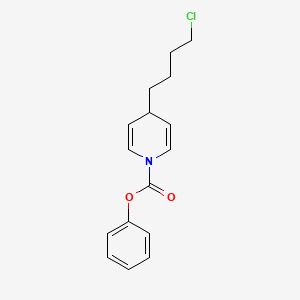
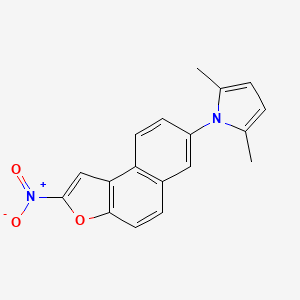

![1,1,5-Trimethylfuro[3,4-c]pyridine-3,4-dione](/img/structure/B14293879.png)


